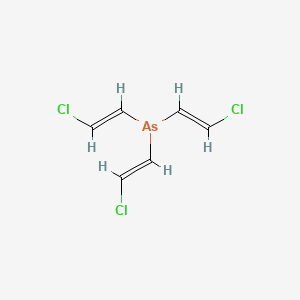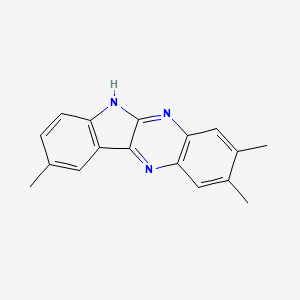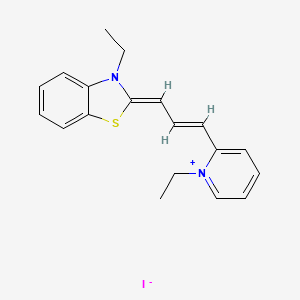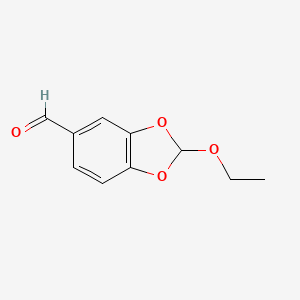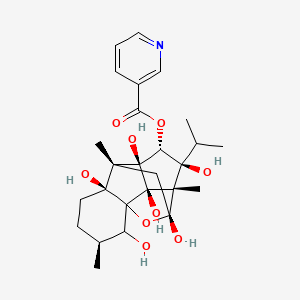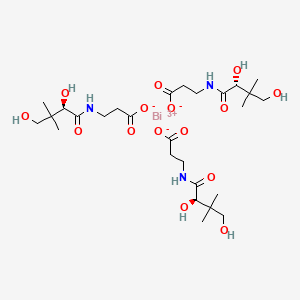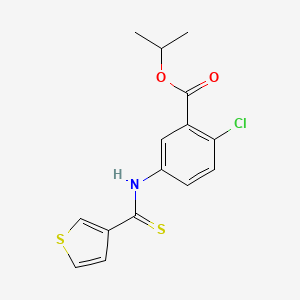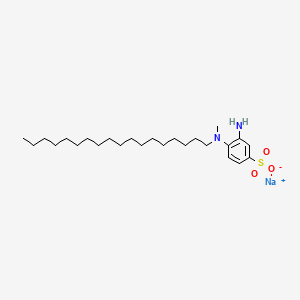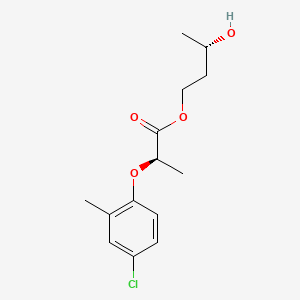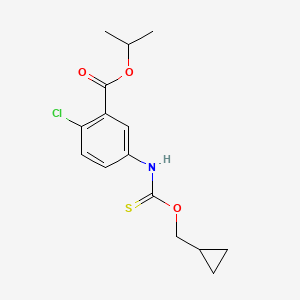
Ethanol, 2,2'-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- is a complex organic compound with the molecular formula C26H32O4 This compound is characterized by its unique structure, which includes an octahydro-4,7-methano-5H-inden-5-ylidene core linked to phenyleneoxy groups and ethanol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- typically involves multi-step organic reactions. The initial step often includes the formation of the octahydro-4,7-methano-5H-inden-5-ylidene core through cyclization reactions. Subsequent steps involve the introduction of phenyleneoxy groups via nucleophilic substitution reactions, followed by the attachment of ethanol moieties through esterification or etherification reactions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also focus on optimizing the efficiency of the synthesis process, minimizing by-products, and ensuring the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.
Industry: It is used in the production of advanced materials, coatings, and polymers due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
- Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis-
Uniqueness
Compared to similar compounds, Ethanol, 2,2’-((octahydro-4,7-methano-5H-inden-5-ylidene)bis(4,1-phenyleneoxy))bis- stands out due to its unique structural features, which confer specific chemical reactivity and stability. These properties make it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
99377-83-0 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[4-[8-[4-(2-hydroxyethoxy)phenyl]-8-tricyclo[5.2.1.02,6]decanyl]phenoxy]ethanol |
InChI |
InChI=1S/C26H32O4/c27-12-14-29-21-8-4-19(5-9-21)26(20-6-10-22(11-7-20)30-15-13-28)17-18-16-25(26)24-3-1-2-23(18)24/h4-11,18,23-25,27-28H,1-3,12-17H2 |
InChI Key |
XOLXPZNXLQIMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


